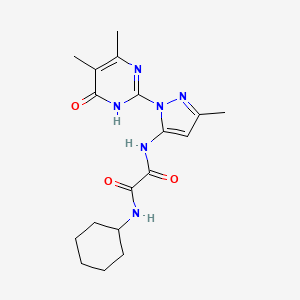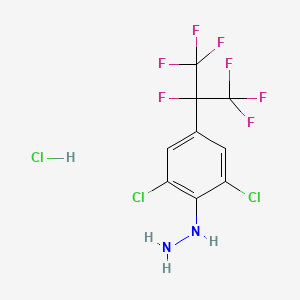
(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C9H6Cl3F7N2. It is characterized by the presence of dichloro and perfluoropropan-2-yl groups attached to a phenyl ring, along with a hydrazine moiety. This compound is often used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride typically involves the following steps:
Chlorination: The starting material, 2,6-dichloroaniline, undergoes chlorination to introduce the dichloro groups.
Perfluoropropan-2-ylation: The chlorinated intermediate is then reacted with perfluoropropan-2-yl bromide in the presence of a base to attach the perfluoropropan-2-yl group.
Hydrazine Formation: The resulting compound is treated with hydrazine hydrate to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amines or other reduced forms of the hydrazine moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which (2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The dichloro and perfluoropropan-2-yl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride: Similar structure but with a trifluoromethyl group instead of perfluoropropan-2-yl.
(2,6-Dichloro-4-(methyl)phenyl)hydrazine hydrochloride: Contains a methyl group instead of perfluoropropan-2-yl.
(2,6-Dichloro-4-(ethyl)phenyl)hydrazine hydrochloride: Contains an ethyl group instead of perfluoropropan-2-yl.
Uniqueness: (2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride is unique due to the presence of the perfluoropropan-2-yl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F7N2.ClH/c10-4-1-3(2-5(11)6(4)20-19)7(12,8(13,14)15)9(16,17)18;/h1-2,20H,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADRHMWXJDVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(C(F)(F)F)(C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
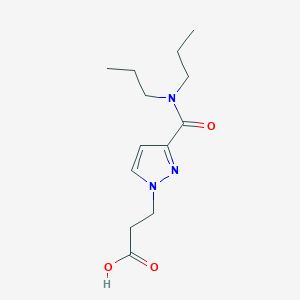
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)
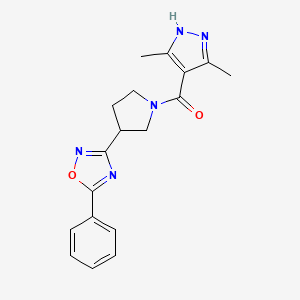
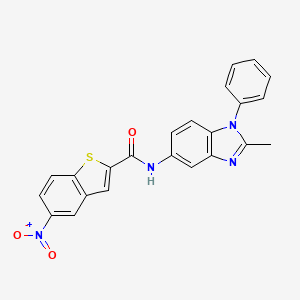
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
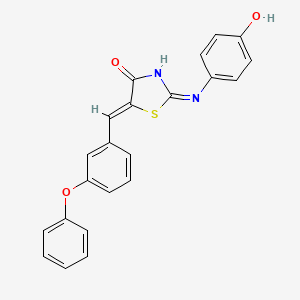
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide](/img/structure/B2973740.png)
![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)
![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2973746.png)
